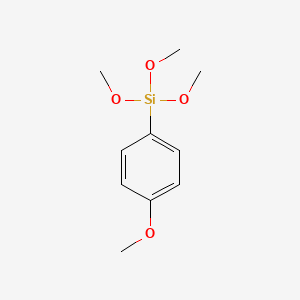
Sodium 8-quinaldinesulfonate
説明
Sodium 8-quinaldinesulfonate is a highly versatile organic compound that has been extensively studied for its various properties and applications in science and industry. Its molecular formula is C10H8NNaO3S , with an average mass of 245.23 g/mol . This compound is of interest due to its potential applications in medicinal and synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a sulfonate group attached to the eighth position of the quinoline ring. The sodium ion (Na+) balances the charge. The detailed arrangement of atoms can be visualized using molecular modeling software or chemical databases .
科学的研究の応用
Role in Modulating Cardiac Arrhythmia Effects
Sodium 8-quinaldinesulfonate has been studied for its role in modulating the effects of quinidine, a drug used for treating atrial fibrillation and ventricular arrhythmias. Research has shown that quinidine can induce torsade de pointes (TdP) at low concentrations. The late sodium current (I(Na)) is a significant modulator of quinidine's arrhythmogenicity, with studies conducted on rabbit hearts and cardiomyocytes indicating that enhancement of late I(Na) increases proarrhythmia caused by low but not high concentrations of quinidine (Wu et al., 2008).
Application in Chemical Synthesis
This compound has applications in chemical synthesis, particularly in the sulfonylation of aminoquinolines. A study demonstrated the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates as sulfide sources. This process is notable for generating environmentally benign byproducts, making it a more sustainable and less odorous alternative to previous methods (Xia et al., 2016).
Impact on Cardiac Excitability
Research on sheep Purkinje fibers has revealed that quinidine, often associated with this compound, impacts the balance between active and passive cellular properties, affecting cardiac excitability. These properties determine the electrophysiologic matrix critical for cardiac function. The findings highlight how quinidine alters passive properties despite a depressed sodium system, affecting conduction velocity and excitability (Arnsdorf & Sawicki, 1987).
作用機序
Target of Action
Sodium 8-quinaldinesulfonate, also known as sodium 2-methylquinoline-8-sulfonate, is a complex compound with a variety of potential targets. Some studies suggest that similar compounds may interact with voltage-gated sodium channels, particularly Nav1.8 , which are expressed in primary pain-sensing neurons . These channels are crucial for the propagation of action potentials along nerve fibers .
Mode of Action
This could result in changes in nerve signal transmission, potentially affecting pain perception .
Biochemical Pathways
For instance, many inflammatory mediators activate protein kinase A (PKA) or protein kinase C (PKC), both of which have been shown to phosphorylate the tetrodotoxin-resistant (TTXr) sodium channels (Nav1.8–1.9) and contribute to a greater sodium current in the terminal and axon .
Result of Action
If it does interact with nav18 sodium channels, it could potentially influence nerve signal transmission and pain perception .
生化学分析
Biochemical Properties
Sodium 8-quinaldinesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 monooxygenases, which are involved in its metabolism
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of voltage-gated sodium channels, which play a crucial role in action potential initiation and propagation in neurons . These effects highlight the compound’s potential in modulating cellular excitability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to interact with voltage-gated sodium channels, particularly Na v 1.6, which are essential for the initiation and propagation of action potentials . These interactions can lead to changes in neuronal excitability and have implications for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the stability of this compound in various experimental conditions can affect its efficacy and reliability in biochemical assays . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of efficacy and toxicity. For example, higher doses of the compound may result in adverse effects, while lower doses may be more effective in achieving the desired therapeutic outcomes . These findings underscore the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in its metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For instance, sodium-coupled neurotransmitter transporters play a role in its transport across cell membranes . These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize to the cytoplasm and other cellular compartments, where it interacts with various biomolecules
特性
IUPAC Name |
sodium;2-methylquinoline-8-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c1-7-5-6-8-3-2-4-9(10(8)11-7)15(12,13)14;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXCCMTUQLRGDC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)[O-])C=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83848-52-6 | |
| Record name | Sodium 8-quinaldinesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083848526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sodium 2-methylquinoline-8-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 8-QUINALDINESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3OZJ90I5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



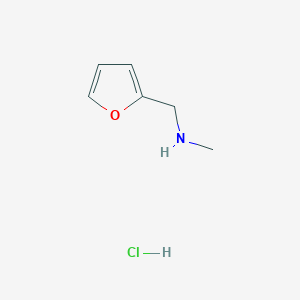
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
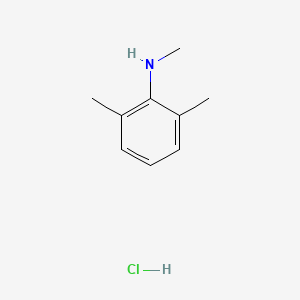
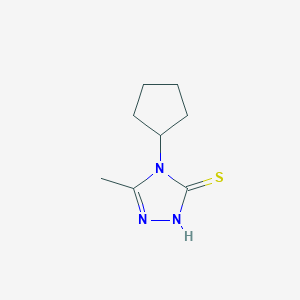


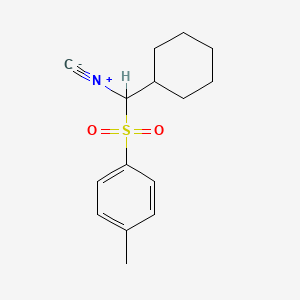
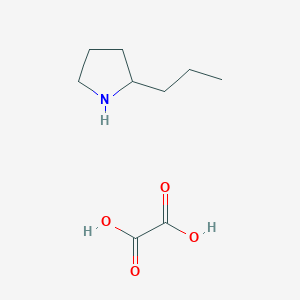
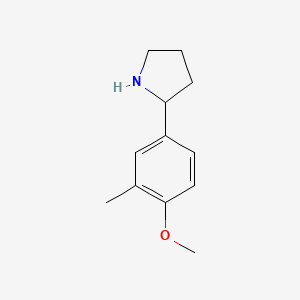
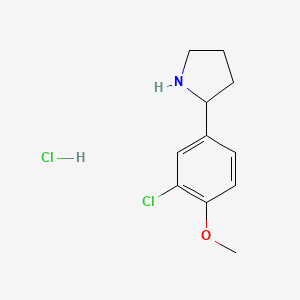
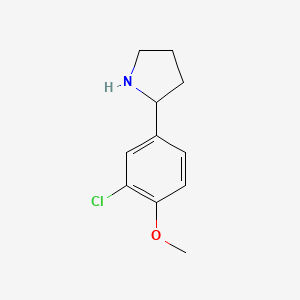
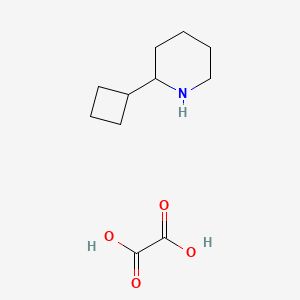
methanone](/img/structure/B1356268.png)
